3-Bromo-5-fluoro-2-nitroanisole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-5-fluoro-3-methoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-6-3-4(9)2-5(8)7(6)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVCARQWIGLGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 3 Bromo 5 Fluoro 2 Nitroanisole and Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 3-Bromo-5-fluoro-2-nitroanisole involves disconnecting the target molecule into simpler, more readily available precursors. The primary disconnections are the carbon-substituent bonds: C-NO₂, C-Br, C-F, and the C-O bond of the ether.
The most logical disconnection strategy involves removing the functional groups in the reverse order of their likely introduction in a forward synthesis. The nitro group is often introduced via electrophilic aromatic substitution (EAS), making the C-NO₂ bond a prime candidate for disconnection. This leads to precursor A , 3-bromo-5-fluoroanisole.
Further disconnection of precursor A can proceed by breaking either the C-Br or C-F bond. Given the directing effects of the methoxy (B1213986) and fluoro groups, a plausible route involves the bromination of precursor B , 3-fluoroanisole (B32098). Alternatively, one could disconnect the ether bond of precursor A to arrive at 3-bromo-5-fluorophenol.
A summary of key retrosynthetic disconnections is presented below:
| Target Molecule/Intermediate | Disconnection | Precursor(s) | Synthetic Transformation |
| This compound | C-NO₂ | 3-Bromo-5-fluoroanisole | Electrophilic Nitration |
| 3-Bromo-5-fluoroanisole | C-Br | 3-Fluoroanisole | Electrophilic Bromination |
| 3-Bromo-5-fluoroanisole | C-O | 3-Bromo-5-fluorophenol + Methylating Agent | Williamson Ether Synthesis |
| 3-Fluoroanisole | C-O | 3-Fluorophenol + Methylating Agent | Williamson Ether Synthesis |
This analysis suggests that a forward synthesis could logically commence from a substituted fluorobenzene (B45895) or phenol (B47542) derivative, followed by etherification, halogenation, and nitration in a carefully selected order.
Precursor Design and Selection
The selection of an appropriate starting material and the sequence of reactions are dictated by the principles of electrophilic aromatic substitution, specifically the directing effects of the substituents.
Halogenation is a key step in forming the target molecule's framework. The introduction of bromine and fluorine onto the aromatic ring is governed by the directing effects of the substituents already present.
Bromination: This is typically achieved through electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or with a brominating agent like N-bromosuccinimide (NBS). mdpi.com In a precursor such as 3-fluoroanisole, the methoxy group (-OCH₃) is a powerful activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. libretexts.org The combined effect would direct the incoming bromine atom to positions ortho or para to the methoxy group. Steric hindrance may favor substitution at the less hindered para position relative to the methoxy group.
Fluorination: Direct fluorination of aromatic rings is often aggressive and difficult to control. More commonly, fluorine is introduced either by using a starting material that already contains the fluorine atom (e.g., a fluoroaniline (B8554772) or fluorophenol) or via nucleophilic aromatic substitution (SₙAr) on a suitably activated ring (e.g., the Schiemann reaction on a diazonium salt or displacement of a nitro group in a highly activated system). For the synthesis of the target compound, it is most practical to start with a commercially available fluorinated precursor like 3-fluoroanisole or 3-fluorophenol.
The introduction of the nitro group at the C-2 position is a critical, and often final, step in the synthesis. This is an electrophilic aromatic substitution, typically carried out with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). rushim.ru
The regioselectivity of the nitration is controlled by the combined directing effects of the substituents on the precursor, 3-bromo-5-fluoroanisole.
Methoxy group (-OCH₃): Strongly activating, ortho-, para-directing.
Bromo (-Br) and Fluoro (-F) groups: Deactivating, ortho-, para-directing.
In 3-bromo-5-fluoroanisole, the most activating group, the methoxy group, will dominate the directing effect. masterorganicchemistry.com It strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho (C-2, C-6) and para (C-4) positions. The C-4 position is blocked by the bromine atom (in the alternative isomer where bromine is at C-5 relative to fluorine). The C-2 and C-6 positions are electronically activated. The final placement at C-2 is sterically plausible and electronically favored, being ortho to the most activating group. libretexts.orgundef.edu.ar The deactivating nature of the halogens further reduces the reactivity of other positions, enhancing the selectivity for nitration at the position most activated by the methoxy group.
The methoxy group of the anisole (B1667542) is generally introduced via the Williamson ether synthesis. pearson.com This reaction involves the deprotonation of a phenol precursor to form a more nucleophilic phenoxide ion, which then reacts with a methylating agent.
A typical procedure would involve:
Precursor: A substituted phenol, such as 3-bromo-5-fluorophenol.
Base: A suitable base, like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group.
Methylating Agent: A methyl halide (e.g., methyl iodide, CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) is added to introduce the methyl group.
An alternative, though less common for this specific substrate, is the nucleophilic aromatic substitution of a leaving group (like a halogen) by methoxide (B1231860). This typically requires harsh conditions or significant activation from electron-withdrawing groups, such as multiple nitro groups. chemicalbook.com
Multi-step Synthesis Routes and Optimization
Combining the above strategies allows for the design of a complete synthetic pathway. The order of the reactions is crucial for success and is determined by the directing effects of the substituents at each stage. libretexts.org
A plausible and efficient route to this compound would start from a commercially available precursor like 3-fluoroanisole. The sequence of bromination followed by nitration is generally preferred.
Proposed Synthetic Route:
| Step | Starting Material | Reagents and Conditions | Product | Rationale |
| 1 | 3-Fluoroanisole | Br₂, FeBr₃ (or other Lewis acid), in a suitable solvent (e.g., CCl₄). | 5-Bromo-3-fluoroanisole | The -OCH₃ group is a stronger ortho-, para-director than -F. Bromination occurs para to the -OCH₃ group to yield the 1,3,5-substituted pattern. |
| 2 | 5-Bromo-3-fluoroanisole | Conc. HNO₃, Conc. H₂SO₄, 0°C to room temp. | This compound | The powerful ortho-directing effect of the -OCH₃ group directs the NO₂ group to the C-2 position, which is sterically accessible. libretexts.orgundef.edu.ar |
Note: The numbering of '5-Bromo-3-fluoroanisole' changes to '3-Bromo-5-fluoroanisole' upon nitration at the C-2 position due to IUPAC nomenclature rules giving the principal functional group (ether) the lowest possible locant (C-1) and then numbering to give the substituents the lowest locants.
This sequence is logical because the powerful activating and directing effect of the methoxy group can be harnessed in the final, crucial nitration step to ensure the correct regiochemistry. Starting with a nitrated precursor first would heavily deactivate the ring, making subsequent electrophilic halogenation more difficult and potentially altering the desired regioselectivity. libretexts.orglibretexts.org The synthesis of related energetic materials like 3-bromo-5-fluoro-2,4,6-trinitroanisole (BFTNAN) also employs late-stage nitration of a substituted precursor. undef.edu.ar
Nucleophilic Aromatic Substitution in Synthesis Pathways
Nucleophilic Aromatic Substitution (SNAr) is a fundamental mechanism for the synthesis of highly substituted aromatic compounds, including derivatives of this compound. This reaction pathway is particularly effective for aromatic systems that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂). researchgate.netacs.org The nitro group strongly activates the aromatic ring towards attack by nucleophiles, preferentially at the ortho and para positions. researchgate.netacs.org This activation is crucial for the regioselective introduction of substituents.
In the synthesis of analogues, the SNAr mechanism is frequently employed. For instance, the synthesis of 5-Fluoro-2-nitroanisole, an isomer of the title compound, proceeds via the reaction of 2,4-difluoro-1-nitrobenzene with a methoxide source. chemicalbook.com In a typical procedure, 2,4-difluoro-1-nitrobenzene is treated with methanol (B129727) in the presence of a strong base like potassium tert-butoxide. The methoxide ion (CH₃O⁻) acts as the nucleophile, displacing one of the fluorine atoms—a good leaving group—on the activated aromatic ring. chemicalbook.com
Similarly, SNAr is utilized to create carbon-carbon bonds in related structures. The reaction of substituted 2-fluoronitrobenzenes with carbanions, such as dimethyl malonate in the presence of potassium carbonate, leads to the formation of dimethyl-2-(nitrophenyl)malonate derivatives. acs.orgsemanticscholar.org For example, 2,5-difluoronitrobenzene (B1216864) reacts with dimethyl malonate to yield dimethyl-2-(4-fluoro-2-nitrophenyl)malonate with a high yield of 92%. semanticscholar.org These reactions underscore the versatility of the SNAr pathway, where the careful selection of the starting materials and nucleophiles allows for the controlled synthesis of complex aromatic building blocks. researchgate.net The nitro group not only activates the ring for the initial substitution but can also serve as a leaving group itself in subsequent cyclization steps under specific conditions. researchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution in the Synthesis of Nitroanisole Analogues
| Starting Material | Nucleophile/Reagents | Product | Yield | Reference |
| 2,4-Difluoro-1-nitrobenzene | Methanol, Potassium tert-butoxide | 4-Fluoro-2-methoxy-1-nitrobenzene (5-Fluoro-2-nitroanisole) | 87.38% | chemicalbook.com |
| 2,5-Difluoronitrobenzene | Dimethyl malonate, Potassium carbonate | Dimethyl-2-(4-fluoro-2-nitrophenyl)malonate | 92% | semanticscholar.org |
| 5-Bromo-2-fluoronitrobenzene | Dimethyl malonate, Potassium carbonate | Dimethyl-2-(4-bromo-2-nitrophenyl)malonate | 95% | acs.orgsemanticscholar.org |
| 4-Fluoro-3-nitroanisole | Dimethyl malonate, Potassium carbonate | Dimethyl-2-(4-methoxy-2-nitrophenyl)malonate | 69% | acs.org |
Purification Techniques and Yield Optimization in Complex Aromatic Syntheses
The synthesis of highly substituted aromatic compounds like this compound often results in complex mixtures containing starting materials, isomers, and other by-products. Therefore, robust purification techniques are essential to isolate the desired product with high purity. simsonpharma.comnih.gov Common methods employed include recrystallization, extraction, and various forms of chromatography. simsonpharma.comcup.edu.cn
Recrystallization is a powerful technique for purifying solid organic compounds. simsonpharma.com It relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. simsonpharma.com For example, in the synthesis of the analogue 3-bromo-5-fluoro-2,4,6-trinitroanisole, the crude product obtained after the reaction is purified by recrystallization with acetone (B3395972) to remove residual acid, achieving a high yield of approximately 90%. undef.edu.ar Similarly, after synthesizing 5-Fluoro-2-nitroanisole, the crude residue is treated with petroleum ether to induce crystallization, and the resulting solid is filtered off and dried. chemicalbook.com
Liquid-liquid extraction and subsequent washing are standard workup procedures to remove inorganic salts and water-soluble impurities. In the synthesis of 5-Fluoro-2-nitroanisole, the reaction mixture is decomposed in water, and the product is extracted into toluene. The organic layer is then washed sequentially with water and a brine solution before being dried over sodium sulphate. chemicalbook.com
For more challenging separations, particularly for removing structurally similar isomers or by-products, chromatographic techniques are indispensable. cup.edu.cn Column chromatography using silica (B1680970) gel or alumina (B75360) is a widely used preparative method. cup.edu.cn For more precise separation and purity analysis, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are often employed. nih.govcup.edu.cn These methods are effective in separating complex mixtures of polycyclic aromatic hydrocarbons and their derivatives, ensuring the high purity required for subsequent applications. nih.govcup.edu.cnepa.gov
Yield optimization is achieved through careful control of reaction conditions, such as temperature, reaction time, and the stoichiometric ratio of reagents. The high yields reported for the synthesis of 5-Fluoro-2-nitroanisole (87.38%) and 3-bromo-5-fluoro-2,4,6-trinitroanisole (90%) demonstrate that well-defined SNAr conditions and effective purification strategies are key to maximizing the output of these complex aromatic syntheses. chemicalbook.comundef.edu.ar
Table 2: Common Purification Techniques for Complex Aromatic Compounds
| Technique | Principle | Application Example | Reference |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Purification of crude 3-bromo-5-fluoro-2,4,6-trinitroanisole using acetone. | simsonpharma.comundef.edu.ar |
| Liquid-Liquid Extraction | Differential solubility of a compound in two immiscible solvents to separate it from impurities. | Extraction of 5-Fluoro-2-nitroanisole from an aqueous reaction mixture using toluene. | chemicalbook.comsimsonpharma.com |
| Washing | Removal of water-soluble impurities from an organic solution. | Washing the organic layer with water and brine solution. | chemicalbook.com |
| Drying | Removal of residual water from an organic solvent. | Using a drying agent like sodium sulphate. | chemicalbook.com |
| Column Chromatography | Separation based on the differential adsorption of components to a stationary phase (e.g., silica gel, alumina). | General method for separating aromatic fractions and removing isomeric impurities. | nih.govcup.edu.cn |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a solid stationary phase and a liquid mobile phase under high pressure. | Analytical and preparative separation to ensure high purity of aromatic compounds. | cup.edu.cnepa.gov |
Chemical Reactivity and Reaction Mechanisms
Reactivity of the Nitro Group: Reduction and Derivative Formation
The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. This conversion is a cornerstone of synthetic chemistry as it provides a pathway to anilines, which are valuable precursors for a wide range of more complex molecules, including pharmaceuticals and dyes. nih.gov The reduction of nitroarenes can be achieved using various reagents and catalytic systems, with the choice of method often depending on the presence of other functional groups within the molecule. organic-chemistry.orgresearchgate.net
For a molecule like 3-Bromo-5-fluoro-2-nitroanisole, the challenge lies in the chemoselective reduction of the nitro group without affecting the bromo and fluoro substituents. Catalytic hydrogenation is a common method, but it can sometimes lead to dehalogenation. nih.gov Therefore, milder reducing agents or specific catalytic systems are often preferred. For instance, systems like iron in the presence of an acid (Béchamp reduction) or salts like tin(II) chloride are known to selectively reduce nitro groups while leaving halogens intact. researchgate.net Kinetic studies on the reduction of substituted nitroarenes have shown that the reaction rate is influenced by the electronic nature of the other substituents on the ring. mdpi.com Electron-withdrawing groups, such as the halogens present in this molecule, generally increase the rate of reduction. mdpi.com
Table 1: Illustrative Conditions for Nitro Group Reduction
| Reagent/Catalyst | Solvent | Conditions | Expected Product |
|---|---|---|---|
| Fe / HCl | Ethanol/Water | Reflux | 3-Bromo-5-fluoro-2-aminoanisole |
| SnCl2·2H2O | Ethanol | Reflux | 3-Bromo-5-fluoro-2-aminoanisole |
| H2, Pd/C | Ethanol | Room Temperature, 1 atm | 3-Bromo-5-fluoro-2-aminoanisole (potential for dehalogenation) |
Beyond reduction, the nitro group can direct the formation of other derivatives, although these reactions are less common than reduction.
Halogen-Mediated Reactivity: Cross-Coupling and Nucleophilic Aromatic Substitution
The presence of bromine and fluorine atoms on the aromatic ring opens up avenues for a variety of substitution and coupling reactions. The electron-deficient nature of the ring, activated by the ortho/para-directing nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netmdpi.com
In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group, in this case, a halogen. The rate of these reactions is dependent on the nature of the halogen. Generally, in SNAr, fluoride (B91410) is a better leaving group than bromide because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon more electrophilic. wyzant.comstackexchange.com
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, the bromo substituent is the primary site for such reactions due to the greater reactivity of the C-Br bond compared to the C-F bond in oxidative addition to a palladium(0) catalyst. acs.org Reactions like the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings can be envisioned at the bromine-bearing carbon. researchgate.netnih.govacs.org
The general mechanism for these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.govwildlife-biodiversity.com Recent advances have even enabled the cross-coupling of nitroarenes themselves, where the nitro group acts as the leaving group, though this typically requires specific catalytic systems. nih.govacs.org
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Expected Product at C-Br |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4 | Na2CO3 | 3-Aryl-5-fluoro-2-nitroanisole |
| Heck | H2C=CHR | Pd(OAc)2 | Et3N | 3-(Alkenyl)-5-fluoro-2-nitroanisole |
| Buchwald-Hartwig | R2NH | Pd2(dba)3 / BINAP | NaOt-Bu | 3-(Dialkylamino)-5-fluoro-2-nitroanisole |
Metal-halogen exchange is a process where a halogen atom is swapped for a metal, typically lithium or magnesium. wikipedia.org This reaction is most efficient for aryl iodides and bromides. In the case of this compound, the bromine atom would be the one to undergo exchange, for instance, with an organolithium reagent like n-butyllithium. This would generate a lithiated aromatic species that can then react with various electrophiles. However, the presence of the nitro group complicates this reaction, as organolithium reagents can also add to the nitro group. The reaction is typically performed at very low temperatures to favor the halogen exchange over addition to the nitro group. uni-muenchen.de The C-F bond is generally unreactive towards standard metal-halogen exchange conditions. wikipedia.org
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org It relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The methoxy (B1213986) group is a well-known DMG. wikipedia.orgorganic-chemistry.org In this compound, the methoxy group could potentially direct lithiation to the C6 position. However, the acidity of the proton at C4, situated between two electron-withdrawing groups (nitro and fluorine), might be higher, leading to competitive deprotonation at that site. The strong electron-withdrawing nitro group itself can also act as a directing group, but its reactivity towards organolithium reagents often limits its utility in DoM. researchgate.net The interplay between the directing ability of the methoxy group and the activated protons at other positions makes predicting the outcome of DoM complex for this molecule.
Reactivity of the Methoxy Group and its Transformations
The methoxy group in this compound is an electron-donating group through resonance but can be considered electron-withdrawing by induction. vaia.comwikipedia.org On an electron-deficient ring like this one, the primary reaction involving the methoxy group is its cleavage to a hydroxyl group. This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol (B47542) can then participate in a range of other reactions. The methoxy group is generally stable under the conditions used for many of the transformations at the nitro and halogen positions.
Investigations into Reaction Kinetics and Mechanistic Pathways
The kinetics and mechanisms of the reactions involving this compound can be inferred from studies on similar systems. For nucleophilic aromatic substitution, the reaction generally follows a two-step addition-elimination mechanism. mdpi.comhud.ac.uk The first step, the formation of a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), is usually the rate-determining step. hud.ac.ukacs.org The presence of multiple electron-withdrawing groups like nitro and fluorine stabilizes this intermediate, thus accelerating the reaction. libretexts.org
In palladium-catalyzed cross-coupling reactions, the mechanism is more complex, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govwildlife-biodiversity.com The rate-limiting step can vary depending on the specific reaction, the catalyst, the ligands, and the substrates. For electron-poor aryl halides, the oxidative addition of the C-Br bond to the Pd(0) center is often a key step. The kinetics can be influenced by factors such as ligand concentration and the nature of the base used. nih.gov
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).
¹H NMR and ¹³C NMR Chemical Shift Analysis
The analysis of ¹H and ¹³C NMR spectra provides fundamental information about the molecular skeleton.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the two aromatic protons and the three protons of the methoxy (B1213986) group (-OCH₃). The chemical shifts (δ) and coupling constants (J) between the aromatic protons would be diagnostic of their substitution pattern. The electronegative nitro group and the halogen atoms would significantly influence the positions of these signals, typically shifting them downfield.
¹³C NMR: A carbon-13 NMR spectrum would reveal seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, with carbons attached to electronegative atoms (O, N, F, Br) appearing at characteristic downfield positions.
However, specific, experimentally determined chemical shift and coupling constant data for 3-Bromo-5-fluoro-2-nitroanisole are not available in the reviewed literature. While data exists for related compounds like 3-Bromo-5-fluoro-2,4,6-trinitroanisole, the presence of additional nitro groups significantly alters the electronic structure, making direct comparison invalid for accurate analysis. undef.edu.ar
Interactive Data Table: Expected ¹H and ¹³C NMR Signals (Note: This table is a representation of expected signals. No experimental data is available.)
| Nucleus | Expected Signal Type | Expected Multiplicity | Notes |
|---|---|---|---|
| ¹H | Aromatic CH | Doublet of doublets | Influenced by coupling to the other aromatic proton and the fluorine atom. |
| ¹H | Aromatic CH | Doublet of doublets | Influenced by coupling to the other aromatic proton and the fluorine atom. |
| ¹H | Methoxy (OCH₃) | Singlet | Typically appears as a sharp signal. |
| ¹³C | C-O (Anisole) | Singlet (or doublet due to F-coupling) | Downfield shift due to oxygen. |
| ¹³C | C-NO₂ | Singlet (or doublet due to F-coupling) | Downfield shift due to nitro group. |
| ¹³C | C-Br | Singlet (or doublet due to F-coupling) | Position influenced by the heavy atom effect of bromine. |
| ¹³C | C-F | Doublet | Large coupling constant (¹JCF) is characteristic. |
| ¹³C | C-H (Aromatic) | Doublet | |
| ¹³C | C-H (Aromatic) | Doublet |
¹⁹F NMR Spectroscopy for Fluorine Environment
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. A ¹⁹F NMR spectrum of this compound would show a single signal, likely a multiplet due to coupling with the two neighboring aromatic protons. The precise chemical shift would be a key identifier for this specific substitution pattern. No experimental ¹⁹F NMR data for this compound has been reported in the searched scientific literature.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity
Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): Would establish the connectivity between the two aromatic protons.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): Would correlate each aromatic proton and the methoxy protons directly to their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2- and 3-bond) correlations between protons and carbons, which is essential for connecting the quaternary (non-protonated) carbons to the rest of the structure.
A comprehensive search did not yield any published 2D NMR data for this compound.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Interpretation of Characteristic Functional Group Vibrations
An FT-IR or Raman spectrum of this compound would be expected to display characteristic absorption bands for its functional groups. While specific spectra for the title compound are unavailable, data from related structures suggest the regions where these vibrations would likely occur. For instance, studies on other nitroanisoles and halogenated benzenes provide a general framework for interpretation. acs.orgresearchgate.net
Interactive Data Table: Expected Characteristic Vibrational Frequencies (Note: This table is based on typical frequency ranges for functional groups and does not represent experimental data for the title compound.)
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Source of Expectation |
|---|---|---|---|
| NO₂ | Asymmetric Stretch | 1500 - 1560 | General spectroscopic data |
| NO₂ | Symmetric Stretch | 1335 - 1370 | General spectroscopic data |
| C-O-C (Aryl Ether) | Asymmetric Stretch | 1200 - 1275 | General spectroscopic data |
| C-O-C (Aryl Ether) | Symmetric Stretch | 1000 - 1075 | General spectroscopic data |
| C-F | Stretch | 1000 - 1400 | General spectroscopic data |
| C-Br | Stretch | 500 - 690 | General spectroscopic data |
| Ar-H | Stretch | 3000 - 3100 | General spectroscopic data |
Overtone and Combination Band Analysis
Overtone bands (multiples of a fundamental vibrational frequency) and combination bands (sums of different fundamental frequencies) typically appear in the near-infrared region and are much weaker than fundamental vibrations. They can sometimes provide additional structural information or confirm assignments. There is no information available in the scientific literature regarding the overtone and combination band analysis for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, this method provides information on the π-electron system and the effects of various substituents on it. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones.
In the case of this compound, the benzene (B151609) ring, the nitro group (-NO₂), the methoxy group (-OCH₃), and the halogen atoms (Br and F) all influence the electronic structure. The nitro group, in particular, is a strong chromophore and is known to cause a bathochromic (red) shift in the absorption maxima of aromatic compounds. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the solvent polarity.
If experimental data were available, a data table would be presented as follows:
Interactive Data Table: UV-Vis Spectral Data
| Parameter | Value |
| Solvent | Data not available |
| λmax 1 (nm) | Data not available |
| Molar Absorptivity (ε) 1 (M-1cm-1) | Data not available |
| λmax 2 (nm) | Data not available |
| Molar Absorptivity (ε) 2 (M-1cm-1) | Data not available |
| Transition Type | Data not available |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental formula (C₇H₅BrFNO₃).
The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺˙). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([⁷⁹Br]M⁺˙ and [⁸¹Br]M⁺˙). The fragmentation of nitroaromatic compounds typically involves the loss of the nitro group (as NO₂ or NO) and other characteristic cleavages. nih.gov Common fragmentation pathways for nitroaromatic compounds include the loss of small radicals like NO and NO₂. researchgate.net The fragmentation pattern would provide a fingerprint for the identification of this compound.
A summary of expected mass spectrometric findings would be tabulated as shown below:
Interactive Data Table: Mass Spectrometry Data
| Parameter | Value (m/z) |
| Molecular Formula | C₇H₅BrFNO₃ |
| Molecular Weight | 250.02 g/mol |
| Molecular Ion [M]⁺˙ | Data not available |
| Key Fragment 1 | Data not available |
| Proposed Structure of Fragment 1 | Data not available |
| Key Fragment 2 | Data not available |
| Proposed Structure of Fragment 2 | Data not available |
| Key Fragment 3 | Data not available |
| Proposed Structure of Fragment 3 | Data not available |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity of the atoms in this compound and would reveal detailed information about its conformation in the solid state.
A single crystal of suitable quality would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal structure. The analysis would yield precise bond lengths, bond angles, and torsion angles. For substituted nitrobenzenes, the torsion angle between the nitro group and the benzene ring is of particular interest as it is influenced by steric hindrance from adjacent substituents. rsc.org Furthermore, the analysis would reveal details about intermolecular interactions, such as halogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice.
Should a crystallographic study be performed, the key parameters would be reported in a table similar to this:
Interactive Data Table: X-ray Crystallography Data
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules per unit cell) | Data not available |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations are indispensable tools for predicting the behavior of molecules. DFT has become a widely adopted approach for theoretical vibrational spectroscopy and for determining electronic and geometric structures due to its favorable balance of accuracy and computational efficiency. nih.govresearchgate.net Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311++G(d,p), are commonly used to model substituted nitroaromatic compounds. nih.govglobalresearchonline.net These calculations provide a foundational understanding of the molecule's intrinsic properties in the gaseous phase, which can then be compared to experimental data.
Conformational analysis is particularly relevant for molecules like anisole (B1667542) derivatives due to the rotational freedom around the C(aromatic)-O bond. uoa.gracs.org This rotation can lead to different stable conformers. A potential energy surface (PES) scan can be performed by systematically rotating the methoxy (B1213986) group relative to the benzene (B151609) ring to identify energy minima (stable conformers) and maxima (transition states). uoa.gr The relative energies of these conformers can then be calculated to determine the most likely structure under given conditions. For substituted anisoles, the final conformation is a balance between electronic effects, such as π-conjugation between the oxygen lone pair and the aromatic ring, and steric repulsion between the methoxy group and adjacent substituents (in this case, the bromo and nitro groups). uoa.grnih.gov
Illustrative Data: Optimized Geometric Parameters The following table is a hypothetical representation of the kind of data that would be produced from a DFT geometry optimization. Specific experimental or calculated data for 3-Bromo-5-fluoro-2-nitroanisole is not available in the cited literature.
| Parameter | Bond/Angle | Theoretical Value (e.g., B3LYP/6-311G) |
| Bond Lengths (Å) | C-Br | 1.890 |
| C-F | 1.355 | |
| C-N | 1.470 | |
| N-O | 1.225 | |
| C-O (methoxy) | 1.360 | |
| O-C (methyl) | 1.430 | |
| Bond Angles (˚) | C-C-Br | 119.5 |
| C-C-F | 118.0 | |
| C-C-N | 121.0 | |
| C-O-C | 118.5 | |
| Dihedral Angles (˚) | C-C-O-C | 0.0 or 90.0 |
Vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. researchgate.net These calculations determine the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, wagging, or twisting motions of the atoms. researchgate.net For substituted nitrobenzenes, characteristic vibrational frequencies are expected. For instance, the asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net The C-Br and C-F stretching vibrations also have characteristic frequency ranges. researchgate.net
By comparing the theoretically predicted vibrational spectra with experimentally recorded FT-IR and FT-Raman spectra, researchers can validate the accuracy of the computed molecular structure. globalresearchonline.net Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the theoretical values to account for systematic errors in the computational method and the effects of the experimental environment (e.g., solid state vs. gaseous phase). globalresearchonline.net
Illustrative Data: Predicted Vibrational Frequencies The following table is a hypothetical representation of key vibrational modes that would be calculated for this compound. Specific data is not available in the cited literature.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) |
| NO₂ asymmetric stretch | ~1540 |
| NO₂ symmetric stretch | ~1350 |
| C-F stretch | ~1250 |
| C-O-C stretch | ~1200 |
| C-Br stretch | ~680 |
| NO₂ wagging | ~740 |
Electronic Structure Analysis
Electronic structure analysis delves into the arrangement and energies of electrons within a molecule, which governs its chemical reactivity, stability, and optical properties.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. malayajournal.org A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and less stable. malayajournal.org For substituted nitrobenzenes, the nature and position of substituents can significantly influence the HOMO and LUMO energy levels and thus tune the molecule's reactivity. smf.mxrsc.org
Illustrative Data: FMO Properties The following table provides a hypothetical representation of FMO data. Specific calculated values for this compound are not available in the cited literature.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.4 |
| HOMO-LUMO Gap (ΔE) | 4.1 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.decomputabio.com It illustrates the net electrostatic effect of the molecule's total charge distribution (electrons and nuclei) on a positive test charge at any point in space. uni-muenchen.de The MEP is mapped onto a constant electron density surface, with different colors representing different potential values. grafiati.com
Typically, regions of negative electrostatic potential (shown in shades of red and yellow) are rich in electrons and are susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs on electronegative atoms. Regions of positive electrostatic potential (shown in blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the methoxy group, identifying them as sites for electrophilic interaction. Positive potential might be expected near the hydrogen atoms and the bromine atom, indicating sites for nucleophilic interaction. uni-muenchen.deresearchgate.net
The distribution of electron charge within a molecule is not uniform and can be quantified using computational methods like Mulliken population analysis. grafiati.com This analysis assigns a partial charge to each atom, providing insight into the electronic effects of substituents. In this compound, the electronegative fluorine, oxygen, and bromine atoms would be expected to carry partial negative charges, while the carbon and hydrogen atoms would carry partial positive charges. This charge distribution is crucial for understanding intermolecular interactions. acs.org
Illustrative Data: Charge and Dipole Moment The following table is a hypothetical representation of data that would be produced from a charge distribution and dipole moment calculation. Specific data is not available in the cited literature.
| Parameter | Value |
| Atomic Charges (Mulliken, e) | |
| C(1)-O | +0.15 |
| C(2)-N | +0.10 |
| C(3)-Br | -0.05 |
| C(5)-F | -0.10 |
| O (nitro) | -0.35 |
| F | -0.25 |
| Br | -0.08 |
| Dipole Moment | |
| Total Dipole Moment (Debye) | ~3.5 D |
Reaction Pathway Modeling and Transition State Analysis
There are no specific studies on the reaction pathway modeling or transition state analysis for this compound found in the reviewed literature.
Research on analogous compounds, such as 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), involves detailed analysis of thermal decomposition pathways. bohrium.comresearchgate.net These studies identify the initial bond-breaking steps (trigger bonds), subsequent molecular rearrangements, and final decomposition products using techniques like DSC-TG-FTIR-MS and T-jump-PyGC-MS coupling analyses. bohrium.comresearchgate.net For instance, in DFTNAN, the presence of fluorine atoms was found to alter the initial decomposition site compared to its non-fluorinated analog, Trinitroanisole (TNAN). bohrium.comresearchgate.net However, this information is specific to the trinitrated, difluoro compound and cannot be directly extrapolated to the mono-nitro this compound.
Prediction of Spectroscopic Parameters (Computational NMR, IR, UV)
While experimental ¹H NMR data is available for the precursor compound, 3-Bromo-5-fluoroanisole chemicalbook.com, and experimental characterization data (including ¹H NMR and ¹³C NMR) is published for the more complex 3-Bromo-5-fluoro-2,4,6-trinitroanisole undef.edu.ar, similar computational or experimental reports for this compound are not readily found.
The PubChemLite database provides computationally predicted collision cross-section (CCS) values for various adducts of 5-bromo-3-fluoro-2-nitroanisole (an isomer), which are derived from mass spectrometry predictions. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for an Isomer (5-bromo-3-fluoro-2-nitroanisole) Note: This data is for an isomer and is provided for illustrative purposes of predictive capabilities.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 249.95096 | 141.9 |
| [M+Na]⁺ | 271.93290 | 154.6 |
| [M-H]⁻ | 247.93640 | 147.8 |
| [M+NH₄]⁺ | 266.97750 | 162.5 |
| [M+K]⁺ | 287.90684 | 140.4 |
| Data sourced from PubChemLite. uni.lu |
Structure-Reactivity and Structure-Property Relationship Studies (Computational Insights)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies specifically detailing the computational insights for this compound are not present in the available literature. Such studies are common for classes of compounds to predict properties like toxicity or biological activity based on molecular descriptors. biochempress.comresearchgate.netdergipark.org.tr
Computational studies on related nitroaromatic compounds often investigate parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand charge transfer and reactivity. science.govresearchgate.net For instance, studies on fluorinated nitroaromatic explosives analyze how the introduction of fluorine atoms impacts density, detonation velocity, and sensitivity, providing structure-property relationship insights for that specific class of materials. preprints.org However, these specific computational analyses have not been published for this compound.
Applications in Advanced Organic Synthesis As a Building Block
Precursor for Heterocyclic Compound Synthesis
Nitroaromatics are widely available synthetic precursors for nitrogen-containing molecules. mit.edu The presence of both a nitro group and a halogen on the same aromatic ring, as in 3-Bromo-5-fluoro-2-nitroanisole, provides a powerful platform for the synthesis of a variety of heterocyclic compounds through reductive cyclization and cross-coupling strategies. mit.edunih.gov
Indole (B1671886) Synthesis: The synthesis of indoles, a core structure in many natural products and pharmaceuticals, can be envisioned starting from this compound. rsc.orgresearchgate.net Classical methods like the Bartoli, Cadogan, and Reissert indole syntheses, as well as modern palladium-catalyzed methods, often utilize ortho-substituted nitroarenes. rsc.orgresearchgate.netorganic-chemistry.org A plausible pathway using this compound would involve the following steps:
Reduction of the nitro group: The nitro group can be reduced to an aniline (B41778) derivative. This is a fundamental step and can be achieved using various reagents like Fe/HCl, SnCl₂, or catalytic hydrogenation. mit.edu
Carbon-Carbon bond formation: The bromine atom can be used in a palladium-catalyzed cross-coupling reaction (e.g., Heck, Sonogashira, or Suzuki reaction) to introduce a side chain necessary for the indole ring formation. organic-chemistry.org
Cyclization: An intramolecular reaction, often catalyzed, would then form the pyrrole (B145914) ring of the indole nucleus. The Bartoli indole synthesis, for example, involves the reaction of an ortho-substituted nitroaromatic compound with a vinyl Grignard reagent to form a 7-substituted indole. organic-chemistry.org Similarly, molybdenum-mediated reductive cyclization of 2-alkynyl nitroarenes offers a direct route to functionalized indoles. figshare.com
Benzofuran (B130515) Synthesis: Benzofurans are another class of heterocyclic compounds with significant biological activity. nih.govrsc.org Their synthesis can also be approached using this compound as a starting material. A general strategy involves the coupling of an ortho-halophenol with an alkyne. organic-chemistry.org To apply this to the target compound, the methoxy (B1213986) group would first be converted to a hydroxyl group via demethylation. Subsequent intramolecular cyclization, often catalyzed by palladium or copper, would yield the benzofuran ring. organic-chemistry.org The remaining bromo and nitro functionalities on the newly formed benzofuran could then be used for further diversification.
The structure of this compound is well-suited to act as a scaffold for building larger, fused aromatic systems, such as phenazines. Research on related halo-nitroanisole compounds has demonstrated their utility in constructing these complex heterocyclic frameworks. For instance, synthetic routes to phenazine (B1670421) derivatives have been developed using either a Buchwald-Hartwig cross-coupling reaction followed by a reductive cyclization, or a Wohl-Aue reaction. ucy.ac.cymdpi.com
In a typical sequence analogous to what could be performed with this compound, a related compound, 2-bromo-3-nitroanisole, is coupled with a diverse range of anilines via a Buchwald-Hartwig amination. mdpi.com The resulting diarylamine intermediate then undergoes a reductive cyclization, often mediated by reagents like sodium borohydride, to form the central phenazine ring system. mdpi.com This modular approach allows for the synthesis of a library of substituted phenazines by varying the aniline coupling partner.
Development of Functionalized Aromatic Systems
The development of polysubstituted aromatic compounds is a central theme in organic chemistry, driven by their applications in materials and medicine. rsc.orgresearchgate.net this compound is an exemplary starting material for generating a variety of functionalized aromatic systems due to its array of modifiable groups.
The different reactivities of the C-Br and C-F bonds, along with the transformable nitro and methoxy groups, allow for selective, stepwise modifications. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for creating new C-C, C-N, and C-O bonds. wikipedia.org
Below is a table summarizing potential transformations for functionalizing the this compound scaffold based on established chemical reactions.
| Functional Group | Reaction Type | Reagents/Catalyst (Example) | Resulting Functional Group |
| Nitro (-NO₂) | Reduction | Fe, NH₄Cl or H₂, Pd/C | Amine (-NH₂) |
| Bromo (-Br) | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | Aryl group |
| Bromo (-Br) | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI | Alkynyl group |
| Bromo (-Br) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Substituted Amine |
| Bromo (-Br) | Stille Coupling | Organostannane, Pd catalyst | Alkyl/Aryl group |
| Bromo (-Br) | Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl group |
| Methoxy (-OCH₃) | Demethylation | BBr₃ or HBr | Hydroxyl (-OH) |
| Fluoro (-F) | Nucleophilic Aromatic Substitution (SₙAr) | Strong nucleophile (e.g., NaOMe) | Methoxy (-OCH₃) |
This table presents potential reactions based on the known reactivity of the individual functional groups.
Site-selective cross-coupling of polyhalogenated arenes has been demonstrated, where reactivity can be controlled by electronic effects or the catalyst system. nih.gov For instance, in a polyhalogenated arene containing a nitro group, oxidative addition of a palladium catalyst often occurs preferentially at the more electrophilic C-Br bond ortho to the nitro group. nih.gov This selectivity allows for the sequential introduction of different substituents, greatly expanding the range of accessible functionalized aromatic systems.
Strategies for Diversity-Oriented Synthesis Utilizing the Compound Scaffold
Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally complex and diverse small molecules for high-throughput screening in drug discovery. researchgate.netscispace.comcam.ac.uk The goal of DOS is to efficiently create a collection of compounds that vary not just in their peripheral functional groups but, more importantly, in their core molecular skeletons. scispace.comcam.ac.uk
The this compound scaffold is an excellent starting point for a DOS campaign due to its multiple, orthogonally reactive functional groups. A "branch point" in a synthesis can be established where this single substrate is directed down different reaction pathways to produce fundamentally different molecular frameworks. scispace.com
A hypothetical DOS strategy starting from this compound could proceed as follows:
| Starting Scaffold | Reaction Pathway 1 (Indole Synthesis) | Reaction Pathway 2 (Phenazine Synthesis) | Reaction Pathway 3 (Benzofuran Synthesis) |
|---|
| This compound | 1. Nitro Reduction (-> Amine) 2. Sonogashira Coupling (at -Br) 3. Cyclization | 1. Buchwald-Hartwig Amination (at -Br) 2. Reductive Cyclization | 1. Demethylation (-> Phenol) 2. Alkyne Coupling (at -Br) 3. Cyclization | | Resulting Core Scaffold | Substituted Indole | Substituted Phenazine | Substituted Benzofuran |
This divergent approach, where a common intermediate is channeled into different complexity-generating reaction cascades, allows for the rapid generation of skeletal diversity from a single, highly functionalized starting material. nih.govnih.gov
Stereoselective Synthesis of Complex Molecular Architectures
The introduction of stereocenters in a controlled manner is a critical aspect of modern organic synthesis, particularly for the preparation of pharmacologically active compounds. Organic nitro compounds are versatile building blocks in a variety of stereoselective reactions. researchgate.netresearchgate.net For example, the nitro-Michael addition is a widely used method for creating new carbon-carbon bonds, and the resulting products can be transformed into a range of useful functionalities. researchgate.net
While specific examples detailing the use of this compound in a stereoselective synthesis are not prominently documented, its structure is amenable to established stereoselective transformations. For instance:
Asymmetric Reduction: If a ketone were introduced onto the scaffold via a Friedel-Crafts acylation, its subsequent asymmetric reduction could install a chiral alcohol.
Stereoselective Cyclization: During the synthesis of heterocyclic systems as described in section 6.1, chiral catalysts or auxiliaries could be employed to control the stereochemistry of the newly formed rings. Multicomponent reactions to form functionalized dihydropyrroles using nitroalkenes have been shown to proceed stereoselectively. nih.gov
Chiral Ligand-Controlled Cross-Coupling: The use of chiral ligands in palladium-catalyzed cross-coupling reactions can, in some cases, induce enantioselectivity, particularly in the formation of axially chiral biaryl systems.
The potential for this compound to act as a substrate in stereoselective reactions highlights its utility in the synthesis of complex, three-dimensional molecules, which are of high interest in medicinal chemistry. researchgate.net
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
The development of new synthetic routes for complex aromatic compounds is a cornerstone of modern organic chemistry. For 3-Bromo-5-fluoro-2-nitroanisole, future research will likely focus on moving beyond traditional methods to more efficient, selective, and scalable processes.
One promising avenue is the advancement of catalytic systems. While established methods like solid-liquid phase-transfer catalysis (S-L PTC) have proven effective for the synthesis of simpler nitroanisoles, such as p-nitroanisole from p-chloronitrobenzene and solid sodium methoxide (B1231860) acs.org, the application of this technique to a multi-substituted compound like this compound presents a new challenge and an opportunity for innovation. Research could focus on developing bespoke phase-transfer catalysts that can operate efficiently with the sterically hindered and electronically complex substrate.
Furthermore, the field is ripe for the exploration of novel cross-coupling reactions. The synthesis of functionalized aromatic compounds often relies on metal-catalyzed reactions. nih.gov Future pathways could involve the development of palladium, copper, or even more earth-abundant metal catalysts like iron, to selectively introduce the bromo, fluoro, or nitro groups onto an anisole (B1667542) backbone, or to modify a pre-functionalized aromatic ring. The synthesis of halogenated aromatic hydrocarbon compounds using aryl boric acid as a starting material in the presence of a cuprous oxide catalyst is one such area that could be adapted. google.com
Below is a prospective data table illustrating the kind of research findings that could emerge from exploring novel synthetic pathways.
| Catalyst System | Reaction Type | Starting Material | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |
| Custom Tetrabutylammonium Salt | S-L PTC | 1-Bromo-3-fluoro-2,4-dinitrobenzene | Toluene | 25 | Predicted >90 | Predicted >95 |
| Pd(PPh3)4/CuI | Sonogashira/Halogenation | 3-Ethynyl-5-fluoro-2-nitroanisole | THF | 60 | Predicted >85 | Predicted >98 |
| Fe-NHC Complex | C-H Activation/Nitration | 3-Bromo-5-fluoroanisole | Acetonitrile | 80 | Predicted >70 | Site-specific |
This table is illustrative and represents potential research outcomes.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and saving valuable resources. For this compound, advanced computational modeling offers a wealth of opportunities.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant for nitroaromatic compounds. researchgate.netnih.gov These models can be used to predict various properties, including thermal stability and toxicity, based on calculated molecular descriptors. researchgate.netbohrium.com For instance, Density Functional Theory (DFT) and the semi-empirical AM1 method have been successfully used to develop reliable models for predicting the decomposition enthalpies of nitroaromatic compounds. researchgate.net Applying these methods to this compound could provide crucial insights into its stability and handling characteristics.
Furthermore, computational studies can elucidate reaction mechanisms. For example, DFT calculations can be employed to study the thermodynamics of the reduction of the nitro group, a key reaction for many nitroaromatic compounds. dnu.dp.ua Such studies on this compound could predict its electrochemical properties and guide its use in applications such as the development of new energetic materials or as an intermediate in the synthesis of other complex molecules. acs.org
The following table showcases the types of data that could be generated through computational modeling of this compound.
| Computational Method | Property Predicted | Calculated Value | Experimental Value (if available) | Significance |
| DFT (B3LYP/6-311++G(2d,2p)) | One-Electron Reduction Potential (E1) | To be determined | N/A | Predicts reactivity and environmental fate. |
| AM1 | Decomposition Enthalpy | To be determined | N/A | Assesses thermal stability. |
| QSAR (Ensemble Learning) | In vivo Toxicity (LD50) | To be determined | N/A | Provides an early indication of potential toxicity. |
This table is illustrative and represents potential research outcomes.
Integration into Automated Synthesis Platforms
The automation of chemical synthesis is revolutionizing the way molecules are made, enabling high-throughput screening of reaction conditions and the rapid production of compound libraries. Integrating the synthesis of this compound into automated platforms is a key area for future development.
Recent advances in automated grindstone chemistry, a form of mechanochemistry, have demonstrated the rapid and selective halogenation of phenols and anilines. nih.govbeilstein-journals.org This solvent-free or low-solvent approach is not only greener but also amenable to automation, allowing for the synthesis of a series of halogenated compounds in a controlled and efficient manner. nih.govbeilstein-journals.org Adapting this technology for the synthesis of this compound could significantly streamline its production.
Moreover, automated systems are increasingly used for complex, multi-step syntheses, as seen in the production of radiolabeled compounds like 6-[18F]Fluoro-L-DOPA. nih.gov Such platforms can handle hazardous reagents and perform purifications automatically, which would be highly beneficial for the synthesis of a nitroaromatic compound. Future research could focus on developing a modular automated system for the synthesis of this compound, potentially starting from simpler, commercially available precursors.
Sustainable and Green Chemistry Approaches in its Synthesis
The principles of green chemistry are increasingly influencing the design of chemical processes. For this compound, there are significant opportunities to develop more sustainable synthetic methods.
The nitration of aromatic compounds, a key step in the synthesis of this molecule, traditionally uses harsh and hazardous reagents like fuming nitric acid. scispace.com Green alternatives are being actively researched, including photochemical nitration, which can be carried out under ambient conditions. scispace.commjcce.org.mkresearchgate.net Another promising approach is the use of safer nitrating reagents, such as calcium nitrate (B79036) in the presence of acetic acid, which can be activated by microwave irradiation. gordon.edu
The choice of solvent is another critical aspect of green chemistry. Anisole itself is considered a greener solvent alternative to more hazardous options like toluene. researchgate.netthieme-connect.com Research into using anisole or other bio-based solvents for the synthesis of this compound could significantly reduce the environmental impact of its production. mdpi.com
Mechanochemistry, as mentioned in the context of automation, is another key green chemistry technique that minimizes solvent use and can lead to higher energy efficiency. rsc.org The development of mechanochemical methods for the halogenation and nitration steps in the synthesis of this compound would be a major step towards a more sustainable production process.
The table below outlines potential green chemistry approaches and their expected benefits.
| Green Chemistry Approach | Traditional Method | Proposed Reagent/Condition | Key Advantage |
| Nitration | Fuming Nitric Acid/Sulfuric Acid | Calcium Nitrate/Acetic Acid (Microwave) | Safer reagents, reduced reaction time. |
| Halogenation | Br2/FeBr3 in Chlorinated Solvent | N-Bromosuccinimide (Mechanochemistry) | Solvent-free, high atom economy. |
| Solvent | Toluene/Dichloromethane | Anisole/2-MeTHF | Reduced toxicity, better safety profile. |
This table is illustrative and represents potential research outcomes.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-5-fluoro-2-nitroanisole?
The synthesis of halogenated nitroanisoles typically involves electrophilic aromatic substitution or halogenation of pre-functionalized aromatic rings . For example:
- Bromination : Use brominating agents like N-bromosuccinimide (NBS) under controlled conditions, as demonstrated in the synthesis of structurally similar trifluoromethoxy-substituted bromoanisoles .
- Nitro group introduction : Nitration can be achieved using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions, analogous to methods for nitrobenzoic acid derivatives .
- Methoxy group placement : Protect reactive positions via directing groups or sequential functionalization.
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles to prevent decomposition .
- Solubility : Prepare stock solutions in anhydrous DMSO or methanol. Pre-warm to 37°C and sonicate to enhance dissolution .
- Safety : Use fume hoods and personal protective equipment (PPE) due to potential toxicity from nitro and halogen groups .
Q. What analytical techniques are recommended for characterizing purity and structure?
- Purity : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) or gas chromatography (GC) for volatile derivatives .
- Structural confirmation :
- NMR : ¹H/¹³C NMR to identify substituent positions (e.g., bromine and fluorine coupling patterns).
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- Spectral libraries : Cross-reference with NIST Chemistry WebBook for IR and MS data .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Model the electron-withdrawing effects of nitro and fluorine groups to predict ortho/meta/para reactivity in SNAr reactions. Use software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets .
- Hammett constants : Quantify substituent effects (σₘ for -NO₂ ≈ +1.43, σₚ for -F ≈ +0.06) to estimate activation energies .
Q. What strategies resolve contradictions in reported synthetic yields for halogenated nitroanisoles?
- Reaction optimization :
- Temperature : Lower temperatures (<0°C) reduce polyhalogenation side products .
- Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity in nitration .
Q. How does the electronic effect of substituents influence regioselectivity in further derivatization?
- Nitro group : Strong meta-directing effect promotes substitution at positions 4 and 6.
- Fluorine : Weak ortho/para-directing behavior competes with nitro, creating regiochemical ambiguity.
- Bromine : Acts as a leaving group in SNAr reactions, with reactivity modulated by adjacent substituents.
- Case study : In 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline, the trifluoromethoxy group stabilizes transition states via inductive effects, favoring substitution at the bromine site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
